2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Description

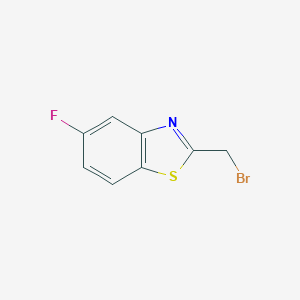

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a bromomethyl group at position 2 and a fluorine atom at position 5. The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromomethyl group enhances reactivity, making the compound a valuable intermediate in pharmaceutical synthesis.

Key structural features:

- Core: Benzothiazole (aromatic ring fused with a thiazole ring).

- Substituents: Bromomethyl (position 2), fluorine (position 5).

- Molecular formula: C₈H₅BrFNS.

- Molecular weight: ~246 g/mol (calculated).

Structure

2D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBLTCWLVUAGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560588 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143163-70-6 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with a variety of biological targets.

Biological Activity

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique combination of bromine and fluorine substituents. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthetic pathways, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a fused benzene and thiazole ring, which enhances its chemical reactivity and biological activity. The presence of bromine and fluorine atoms contributes to its potency in various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds in the benzothiazole class are often evaluated for their effectiveness against a range of pathogens. For instance:

- Mechanism : The compound interacts with bacterial membranes or specific intracellular targets, disrupting cellular processes.

- Efficacy : Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound has been documented in several studies:

- Cell Lines Tested : It has demonstrated cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and MCF-7 (breast cancer).

- Mechanism of Action : The compound induces apoptosis through pathways involving mitochondrial membrane potential disruption and activation of caspases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy Assessment :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | Chlorine instead of fluorine | Moderate | Low |

| 5-Fluoro-2-methylbenzothiazole | Methyl substitution at position 2 | High | Moderate |

| 2-(Chloromethyl)-5-fluoro-1,3-benzothiazole | Chlorine instead of bromine | Low | High |

This table highlights how variations in halogen substitutions can significantly influence both antimicrobial and anticancer activities.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives, including 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, as anticancer agents. The compound has shown significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| THP1 | <0.8 | Induction of apoptosis |

| A549 | <0.001 | Cell cycle perturbation |

| MCF-7 | Nanomolar range | DNA intercalation |

Research indicates that modifications at the C-2 position of benzothiazoles can enhance their biological activity. For instance, studies have demonstrated that halogenated benzothiazoles exhibit potent activity against human cancer cell lines through mechanisms such as mitochondrial membrane potential changes and apoptosis induction .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Its unique structure allows for interaction with bacterial membranes, leading to cell death. Research findings suggest that derivatives of benzothiazoles can be effective against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Synthesis of Functionalized Derivatives

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various functionalized derivatives through reactions such as:

- Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization : This method allows for the creation of block copolymers with tailored properties.

- Synthesis of boronic acid-functionalized compounds : The compound can react with phenylboronic acid to produce derivatives used in sensor technology .

Case Study: Synthesis Pathways

A study demonstrated the synthesis of 2-(azidomethyl)phenylboronic acid from this compound, which was further employed in the preparation of isoquinoline derivatives. This showcases the compound's utility in developing complex organic molecules for various applications .

Material Science Applications

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Its application in synthesizing fluorinated surfactants has shown promise in creating materials with antimicrobial properties .

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluoro (F) vs. In contrast, the methoxy group in the analog donates electrons, increasing solubility but possibly reducing target affinity .

- Bromomethyl (BrCH₂) vs. Chloromethyl (ClCH₂) : Bromine’s larger atomic radius compared to chlorine may improve leaving-group ability in substitution reactions, favoring nucleophilic attacks in drug-conjugation strategies .

Q & A

Q. Why do reported yields vary widely (40–85%) for similar synthetic routes?

- Methodological Answer :

- Source Variability : Impurities in starting materials (e.g., 5-fluoro-1,3-benzothiazole) affect reactivity.

- Moisture Sensitivity : Trace water degrades brominating agents, necessitating rigorous drying of solvents .

- Catalyst Lifetime : Reuse of Pd catalysts in cross-coupling reduces efficiency over cycles .

Q. How to address discrepancies in NMR chemical shifts across studies?

- Methodological Answer :

- Deuterated Solvent Effects : Compare data acquired in CDCl vs. DMSO-d.

- Paramagnetic Impurities : Filter samples through alumina to remove trace metals .

Methodological Innovations

Q. Can green chemistry principles be applied to its synthesis?

- Methodological Answer :

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for lower toxicity.

- Catalyst Recycling : Immobilize Pd on magnetic nanoparticles for easy recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.